molecular formula C19H14Br2N4O3S B11444282 7,11-Bis(3-bromophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione

7,11-Bis(3-bromophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B11444282
M. Wt: 538.2 g/mol
InChI Key: QCSIJYTWXHVHSE-UHFFFAOYSA-N
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Description

7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[55]UNDECANE-1,3,5-TRIONE is a complex spirocyclic compound that belongs to the class of spiro[55]undecane derivatives These compounds are characterized by their unique spiro structure, which consists of two fused rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE typically involves multi-component reactions (MCRs). One common method is the Biginelli-type reaction, which involves the cyclo-condensation of an aldehyde, urea, and active methylene compounds like barbituric acid under aerobic conditions . The reaction is catalyzed by polymer gel-entrapped catalysts, which are reusable and provide high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of robust and reusable catalysts, such as polymer gel-entrapped catalysts, ensures high efficiency and sustainability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE involves its interaction with various molecular targets and pathways. The compound’s unique spiro structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating them. The presence of bromophenyl and sulfanylidene groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE is unique due to the presence of bromophenyl and sulfanylidene groups, which provide distinct chemical properties and potential applications. Its spiro structure also contributes to its uniqueness, offering a rigid and stable framework for various chemical reactions and interactions.

Properties

Molecular Formula

C19H14Br2N4O3S

Molecular Weight

538.2 g/mol

IUPAC Name

7,11-bis(3-bromophenyl)-9-sulfanylidene-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5-trione

InChI

InChI=1S/C19H14Br2N4O3S/c20-11-5-1-3-9(7-11)13-19(15(26)24-17(28)25-16(19)27)14(23-18(29)22-13)10-4-2-6-12(21)8-10/h1-8,13-14H,(H2,22,23,29)(H2,24,25,26,27,28)

InChI Key

QCSIJYTWXHVHSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3(C(NC(=S)N2)C4=CC(=CC=C4)Br)C(=O)NC(=O)NC3=O

Origin of Product

United States

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